TM-1

Description

Structure

3D Structure

Properties

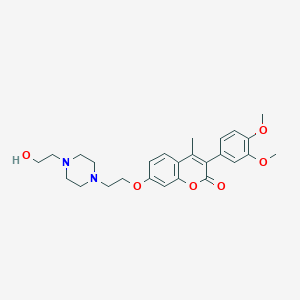

Molecular Formula |

C26H32N2O6 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-4-methylchromen-2-one |

InChI |

InChI=1S/C26H32N2O6/c1-18-21-6-5-20(33-15-13-28-10-8-27(9-11-28)12-14-29)17-23(21)34-26(30)25(18)19-4-7-22(31-2)24(16-19)32-3/h4-7,16-17,29H,8-15H2,1-3H3 |

InChI Key |

FJPOSFVCWXTUDP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of TM-1

It appears there are multiple distinct entities in biomedical research referred to as "TM-1". To provide you with the most accurate and relevant in-depth technical guide, please clarify which "this compound" you are interested in from the options below:

-

T-DM1 (Ado-trastuzumab emtansine): An antibody-drug conjugate used in the treatment of HER2-positive breast cancer.

-

Tropomyosin-1 (TM1): A member of the tropomyosin family of actin-binding proteins, which is also under investigation as a tumor suppressor.

-

Target of Myb1 (Tom1): A protein involved in intracellular trafficking and the regulation of signaling pathways, such as those induced by interleukin-1 and tumor necrosis factor.

-

Transmembrane Helix 1 (TM1): A structural component of a transmembrane protein, such as a sensor kinase, involved in signal transduction across the cell membrane.

Once you specify the this compound of interest, I will proceed to gather the necessary data and generate the detailed technical guide as per your original request.

In-depth Technical Guide: The Discovery and Synthesis of TM-135

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM-135 is a polyketide natural product belonging to the isochroman class of compounds. It was first identified as a congener of NFAT-133, another bioactive natural product, from the soil bacterium Streptomyces pactum ATCC 27456.[1][2] The isochroman core is a structural motif found in numerous biologically active molecules.[1][2] While its close analogs, the panowamycins, have shown moderate activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, TM-135 itself has been evaluated for its anti-inflammatory properties.[1][3][4] This technical guide provides a comprehensive overview of the discovery, biological activities, and total synthesis of TM-135.

Discovery and Biological Activity

TM-135 was isolated from a genetically engineered strain of Streptomyces pactum ATCC 27456, specifically a ΔptmTDQ mutant.[1][2] This strain was also found to produce seven new derivatives of NFAT-133, including TM-129 through TM-135, and the known compound panowamycin A.[1][2]

Initial biological screening of TM-135, alongside NFAT-133, TM-132, and panowamycin A, revealed no significant antibacterial activity or cytotoxicity.[1][2] However, these compounds did exhibit weak anti-inflammatory activity by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells in a dose-dependent manner.[1][2]

The related compounds, panowamycins A and B, which share the isochroman core with TM-135, have demonstrated moderate antitrypanosomal activity with IC50 values of 0.40 µg/mL and 3.30 µg/mL, respectively, against Trypanosoma brucei brucei.[4]

Quantitative Biological Data

| Compound | Biological Activity | Cell Line / Organism | IC50 / Effect | Citation |

| TM-135 | Anti-inflammatory | RAW264.7 | Weakly reduced LPS-induced nitric oxide production | [1][2] |

| Antibacterial | Not specified | No activity | [1][2] | |

| Cytotoxicity | Not specified | No cytotoxicity | [1][2] | |

| Panowamycin A | Antitrypanosomal | Trypanosoma brucei brucei | 0.40 µg/mL | [4] |

| Panowamycin B | Antitrypanosomal | Trypanosoma brucei brucei | 3.30 µg/mL | [4] |

| NFAT-133 | Immunosuppressive | T cells | Inhibits NFAT-dependent transcription | [2] |

| Antidiabetic | L6 myotubes | Activates AMPK pathway | [2] |

Signaling Pathways

While the specific signaling pathway targeted by TM-135 has not been definitively elucidated, the biological activity of its close analog, NFAT-133, offers significant clues. NFAT-133 is a known inhibitor of the Nuclear Factor of Activated T cells (NFAT) signaling pathway, which plays a crucial role in the immune response.[2] It suppresses the expression of interleukin-2 (IL-2) and T cell proliferation.[1][2]

Furthermore, NFAT-133 has been shown to activate the AMP-activated protein kinase (AMPK) pathway in L6 myotubes, which is a key regulator of cellular energy homeostasis.[2]

The observed reduction of nitric oxide production in LPS-stimulated macrophages by TM-135 suggests a potential interaction with the NF-κB signaling pathway , a central mediator of inflammatory responses. LPS activation of Toll-like receptor 4 (TLR4) on macrophages typically leads to the activation of the NF-κB transcription factor, which in turn induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Caption: Potential mechanism of action of NFAT-133, a close analog of TM-135.

References

- 1. Identification and Biological Activity of NFAT-133 Congeners from Streptomyces pactum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Biological Activity of NFAT-133 Congeners from Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Panowamycins A and B, new antitrypanosomal isochromans produced by Streptomyces sp. K07-0010 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on TM-1 as a PDHK1 Inhibitor: Information Currently Unavailable in Publicly Accessible Scientific Literature

Efforts to compile a comprehensive technical guide on a specific Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitor, reportedly designated as TM-1, have been unsuccessful due to the absence of publicly available primary scientific literature detailing its discovery, synthesis, and biological characterization.

Information Available from Commercial Sources

Chemical vendor MedChemExpress lists a product named this compound (catalog number HY-112183) and provides the following information:

| Parameter | Value | Reference |

| Target | PDHK1 | MedChemExpress |

| IC50 (PDHK1) | 2.97 µM | MedChemExpress |

| IC50 (PDHK2) | 5.2 µM | MedChemExpress |

| Molecular Formula | C26H32N2O4 | MedChemExpress |

| Molecular Weight | 468.54 | MedChemExpress |

The vendor also indicates that this compound blocks the phosphorylation of the Pyruvate Dehydrogenase Complex (PDC) and inhibits cell proliferation. However, without access to the original research, it is not possible to provide the specific methodologies used to obtain these values or to elaborate on the cellular context and experimental conditions.

The Role of PDHK1 in Cellular Metabolism and Cancer

Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a key mitochondrial enzyme that plays a critical role in the regulation of glucose metabolism. By phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) complex, PDHK1 acts as a molecular switch, diverting pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, and towards lactate production, even in the presence of oxygen. This metabolic shift is famously known as the Warburg effect and is a hallmark of many cancer cells.

The inhibition of PDHK1 is a promising therapeutic strategy in oncology. By blocking PDHK1 activity, inhibitors can reactivate the PDH complex, leading to a metabolic reprogramming in cancer cells from glycolysis back to oxidative phosphorylation. This can increase the production of reactive oxygen species (ROS), suppress cell proliferation, and induce apoptosis.

Below is a generalized signaling pathway illustrating the role of PDHK1 and the intended mechanism of action for an inhibitor like this compound.

The Multifaceted Roles of Tropomyosin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropomyosin-1 (TPM1), a member of the tropomyosin family of actin-binding proteins, is a critical regulator of a diverse array of cellular processes. From the intricate mechanics of muscle contraction to the complex signaling cascades governing cell proliferation, migration, and apoptosis, TPM1 emerges as a key player in maintaining cellular homeostasis and a significant factor in the pathogenesis of various diseases, including cancer and cardiomyopathy. This technical guide provides an in-depth exploration of the core biological functions of TPM1, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in key signaling pathways to serve as a comprehensive resource for the scientific community.

Core Biological Functions of Tropomyosin-1

Tropomyosin-1 is a coiled-coil dimeric protein that binds longitudinally along the groove of actin filaments. Its primary function is to stabilize actin filaments and to regulate the access of other actin-binding proteins, thereby modulating a wide range of cellular activities.

Regulation of Muscle Contraction

In striated muscle, TPM1, in concert with the troponin complex, plays a central role in the calcium-dependent regulation of muscle contraction. In the absence of calcium, TPM1 blocks the myosin-binding sites on actin, preventing the formation of cross-bridges and keeping the muscle in a relaxed state. Upon neural stimulation, an influx of calcium ions leads to a conformational change in the troponin complex, which in turn shifts the position of TPM1, exposing the myosin-binding sites and initiating the cycle of muscle contraction.

Tumor Suppressor in Cancer

A significant body of research highlights the role of TPM1 as a tumor suppressor. Its expression is frequently downregulated in various cancers, including breast, colon, and lung cancer.[1][2] Re-expression of TPM1 in cancer cells has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis.[2] The tumor suppressor function of TPM1 is attributed to its ability to stabilize the actin cytoskeleton, thereby counteracting the dynamic cytoskeletal rearrangements required for cancer cell motility and metastasis.

Modulation of Cell Migration and Invasion

TPM1 is a key regulator of cell migration. By stabilizing actin filaments, it can either promote or inhibit cell motility depending on the cellular context and the specific TPM1 isoform expressed. In general, higher levels of certain TPM1 isoforms are associated with reduced cell migration and invasion, consistent with its tumor suppressor role.[3]

Involvement in Apoptosis

Tropomyosin-1 has been implicated in the regulation of programmed cell death, or apoptosis. Overexpression of TPM1 in some cancer cell lines has been shown to sensitize cells to apoptotic stimuli. The proposed mechanism involves the stabilization of the actin cytoskeleton, which can influence the cellular response to apoptotic signals.[2]

Quantitative Data on Tropomyosin-1 Function

The following tables summarize key quantitative data related to the biochemical and cellular functions of Tropomyosin-1.

| Parameter | Value | Method | Reference |

| Binding Affinity to F-actin (Single Molecule) | Kd in the millimolar (mM) range | Total Internal Reflection Fluorescence (TIRF) Microscopy | |

| Binding Affinity to F-actin (Polymerized) | ~1000-fold higher than single molecule | TIRF Microscopy | |

| Relative Actin Affinity of TPM1 Isoforms | 1b9d > 1b9a > acetylated 1a9a > 1a9d >> 1a9a ≥ 1a9c ≅ 1b9c | In vitro co-sedimentation assays |

Table 1: Binding Affinities of Tropomyosin-1 to Actin

| Cell Line | Effect of TPM1 Overexpression | Quantitative Change | Assay | Reference |

| Human oral squamous cell carcinoma (OSCC) | Inhibition of cell migration | Statistically significant reduction in migrated cells | Transwell migration assay | [2] |

| Human oral squamous cell carcinoma (OSCC) | Induction of apoptosis | Statistically significant increase in apoptotic cells | Flow cytometry (Annexin V staining) | [2] |

| Breast epithelial cells (MCF10A) | Retardation of wound healing | Significant decrease in wound closure area | Wound healing assay | [3] |

Table 2: Quantitative Effects of Tropomyosin-1 on Cellular Processes

Key Signaling Pathways Involving Tropomyosin-1

Tropomyosin-1 is integrated into several key signaling pathways that control cell behavior. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

TPM1 in the Rho-ROCK Signaling Pathway

The Rho-ROCK pathway is a central regulator of the actin cytoskeleton and cell contractility. TPM1 can influence this pathway by stabilizing actin filaments, which can affect the activity of RhoA and its downstream effector, ROCK. This, in turn, impacts processes like cell migration and the formation of stress fibers.

References

An In-depth Technical Guide on the Role of "TM-1" in Metabolic Pathways

Introduction

The designation "TM-1" is utilized across diverse biological research areas, leading to potential ambiguity. It can refer to:

-

A specific accession of Upland cotton (Gossypium hirsutum L. acc. This compound), a model for studying cellulose biosynthesis and lipid metabolism in plant fibers.

-

The archaeon Methanosarcina thermophila this compound, used in studies of methane metabolism and carbon fixation.

-

A human trabecular meshwork cell line (this compound) employed in glaucoma research to investigate cellular signaling and metabolism.

-

A potent inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), directly influencing cellular energy metabolism.

-

An abbreviation for Thrombomodulin (TM), a key protein in coagulation and cellular signaling with emerging roles in metabolic regulation.

This guide will focus on the two interpretations most relevant to researchers, scientists, and drug development professionals: Thrombomodulin (TM) and This compound as a designation for a Pyruvate Dehydrogenase Kinase (PDK) inhibitor .

Part I: Thrombomodulin (TM) and its Role in Cellular Signaling and Metabolism

Thrombomodulin is a transmembrane glycoprotein primarily expressed on the surface of endothelial cells. While its classical role is in the regulation of hemostasis, emerging evidence indicates its involvement in modulating signaling pathways that can influence cellular metabolism, particularly in the contexts of inflammation and cell proliferation.

Core Function: The Anticoagulant Pathway

Thrombomodulin's best-characterized function is its role as a critical cofactor in the protein C anticoagulant pathway. It binds to thrombin, fundamentally altering thrombin's substrate specificity from procoagulant to anticoagulant. This interaction inhibits fibrin formation and platelet activation. Instead, the thrombin-thrombomodulin complex activates protein C to activated protein C (APC). APC, along with its cofactor protein S, proteolytically inactivates factors Va and VIIIa, thereby downregulating the coagulation cascade.[1][2]

Signaling Pathways Modulated by Thrombomodulin

Beyond its anticoagulant function, thrombomodulin is involved in cytoprotective and anti-inflammatory signaling. Its extracellular lectin-like domain can sequester pro-inflammatory molecules. Furthermore, the cytoplasmic domain of thrombomodulin has been shown to play a role in intracellular signaling, notably the PTEN/AKT and MAPK pathways.[3][4][5]

-

PTEN/AKT Signaling: The cytoplasmic domain of thrombomodulin appears to be crucial for the regulation of the phosphatase and tensin homolog (PTEN)/AKT signaling axis in endothelial cells.[3][4][6] It is suggested that thrombomodulin helps recruit PTEN to the plasma membrane, where it can dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3][7] Dysregulation of this pathway is a hallmark of many diseases, including cancer.

-

MAPK Signaling: Thrombomodulin has been shown to attenuate Mitogen-Activated Protein Kinase (MAPK) signaling pathways under various pathophysiological conditions.[5][8] By inhibiting the signaling functions of receptors like the protease-activated receptor 1 (PAR1) and the receptor for advanced glycation end products (RAGE), thrombomodulin can suppress the activation of MAPK cascades (including ERK, JNK, and p38), which are key regulators of inflammation, cell proliferation, and apoptosis.[8][9][10]

Quantitative Data: Thrombomodulin Levels

The concentration of soluble thrombomodulin in biological fluids can be an indicator of endothelial dysfunction and has been measured in various disease states.

| Sample Type | Typical Concentration Range (Human) | Method |

| Serum | 3.9 - 4.8 ng/mL | ELISA |

| Plasma (Citrate) | 3.8 - 3.9 ng/mL | ELISA |

| Plasma (EDTA) | 3.8 ng/mL | ELISA |

| Plasma (Heparin) | 4.3 ng/mL | ELISA |

Data interpolated from manufacturer's specifications for typical ELISA kits.

Experimental Protocols

This protocol is based on a typical sandwich ELISA format.

-

Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions of recombinant human thrombomodulin.

-

Binding: Add samples, standards, and a cocktail of capture and detector antibodies to wells pre-coated with a monoclonal antibody. Incubate for 1-2 hours at room temperature.[11]

-

Washing: Aspirate the wells and wash them multiple times with a wash buffer to remove unbound components.

-

Development: Add a substrate solution (e.g., TMB) to the wells and incubate for 10-30 minutes at room temperature, protected from light.

-

Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

-

Reading: Measure the optical density at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the absorbance values of the standards and interpolate the concentrations of thrombomodulin in the samples.[12]

Visualization of Signaling Pathways

Caption: Thrombomodulin's dual role in anticoagulant and intracellular signaling.

Part II: this compound as a Pyruvate Dehydrogenase Kinase (PDK) Inhibitor

In the context of metabolic regulation, "this compound" can refer to a specific, albeit not widely documented, inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs are a family of four isoenzymes (PDK1-4) that play a crucial role in cellular energy metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC).

Mechanism of Action

The Pyruvate Dehydrogenase Complex is a mitochondrial enzyme complex that links glycolysis to the citric acid cycle (TCA cycle) by catalyzing the conversion of pyruvate to acetyl-CoA.[13][14] The activity of the PDC is tightly regulated by reversible phosphorylation. PDKs phosphorylate and inactivate the E1α subunit of the PDC. Conversely, Pyruvate Dehydrogenase Phosphatases (PDPs) dephosphorylate and activate the PDC.

By inhibiting PDK, a "this compound" type inhibitor would prevent the phosphorylation of the PDC, thus maintaining it in its active state. This leads to an increased flux of pyruvate into the TCA cycle for oxidative phosphorylation, and a corresponding decrease in the conversion of pyruvate to lactate (lactic acid fermentation). This shift from glycolysis to oxidative phosphorylation is a key therapeutic strategy in various diseases, including cancer and metabolic disorders.[5][15]

Quantitative Data: Representative PDK Inhibitor (AZD7545)

As a specific "this compound" PDK inhibitor is not prominently described in the literature, we present data for a well-characterized PDK inhibitor, AZD7545, as a representative example.

| Target | IC50 Value (nM) |

| PDK1 | 36.8 - 87 |

| PDK2 | 5.2 - 6.4 |

| PDK3 | 600 |

Data for AZD7545, a potent and selective PDK inhibitor.[16][17][18]

Experimental Protocols

This protocol is based on a colorimetric assay that measures the reduction of a probe by NADH generated by the PDC.

-

Sample Preparation: Homogenize cells or tissue in an assay buffer and centrifuge to isolate the mitochondrial fraction, or use whole-cell lysates.

-

Reaction Setup: In a 96-well plate, add the sample (and the PDK inhibitor for inhibition studies). For a positive control, use a provided PDH enzyme solution.

-

Reaction Initiation: Add a reaction mix containing the PDH substrate and a developer solution. For background controls, use a mix without the substrate.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C.

-

Analysis: Calculate the change in absorbance over time. The rate of NADH generation is proportional to the PDC activity. Compare the activity in inhibitor-treated samples to untreated controls to determine the extent of inhibition.[19]

Visualization of Signaling Pathways

Caption: Inhibition of PDK by "this compound" promotes PDC activity.

References

- 1. Coagulation - Wikipedia [en.wikipedia.org]

- 2. [Molecular biology of protein C-thrombomodulin pathway. Structure and function, and basic studies on its clinical application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombomodulin regulates PTEN/AKT signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombomodulin Regulates PTEN/AKT Signaling Axis in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thrombomodulin-regulation-of-mitogen-activated-protein-kinases - Ask this paper | Bohrium [bohrium.com]

- 6. ahajournals.org [ahajournals.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Human Thrombomodulin/BDCA-3 ELISA - Quantikine DTHBD0: R&D Systems [rndsystems.com]

- 12. documents.thermofisher.cn [documents.thermofisher.cn]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. medkoo.com [medkoo.com]

- 16. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. content.abcam.com [content.abcam.com]

An In-depth Technical Guide on TM-1 and its Effects on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM-1 is a potent small-molecule inhibitor of pyruvate dehydrogenase kinase (PDHK), with demonstrated activity against PDHK1 and PDHK2 isoforms. By inhibiting PDHK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This action effectively reverses the Warburg effect in cancer cells, shifting their metabolism from glycolysis towards oxidative phosphorylation. This metabolic reprogramming leads to a reduction in cell proliferation, particularly in cancer cells that are highly dependent on glycolytic pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cell proliferation with supporting quantitative data, detailed experimental protocols for its evaluation, and a summary of its in vivo efficacy.

Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase

This compound exerts its anti-proliferative effects by targeting pyruvate dehydrogenase kinase (PDHK), a key regulatory enzyme in cellular metabolism. PDHKs phosphorylate the E1α subunit of the pyruvate dehydrogenase complex (PDC), leading to its inactivation. The PDC is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.

In many cancer cells, a metabolic shift known as the Warburg effect occurs, where cells favor aerobic glycolysis over oxidative phosphorylation for energy production. This is often driven by the upregulation of PDHKs, which keeps the PDC in an inactive, phosphorylated state. By inhibiting PDHK, this compound prevents the phosphorylation of the PDC, thereby maintaining its active state. This promotes the flux of pyruvate into the TCA cycle and enhances oxidative phosphorylation, effectively reversing the Warburg effect and depriving cancer cells of a key metabolic advantage.

Quantitative Data on the Efficacy of this compound

The inhibitory activity of this compound against PDHK isoforms and its effect on cancer cell proliferation have been quantified in several studies. The available data is summarized in the tables below.

Table 1: Inhibitory Activity of this compound against PDHK Isoforms

| Target | IC50 (μM) |

| PDHK1 | 2.97[1] |

| PDHK2 | 5.2[1] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | EC50 (μM) |

| MG-63 | Osteosarcoma | 14.5[1] |

Signaling Pathway

The signaling pathway affected by this compound is central to cellular metabolism. The following diagram illustrates the mechanism of action of this compound and its downstream consequences.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MG-63)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After 4 hours, remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.

Western Blot for PDHC Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of the pyruvate dehydrogenase complex (PDC).

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PDH-E1α (Ser293), anti-phospho-PDH-E1α (Ser232), anti-total PDH-E1α, and an antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound (e.g., 3, 6, 12 µM) for a specified time (e.g., 24 hours).[1] Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated PDH to total PDH and the loading control.

In Vivo Efficacy: Xenograft Models

While specific in vivo data for this compound is not extensively published, the general approach to evaluate its efficacy in a xenograft model is as follows. This protocol is based on standard procedures for osteosarcoma xenografts.

Experimental Workflow:

Conclusion

This compound is a promising anti-cancer agent that targets the metabolic reprogramming observed in many tumors. Its ability to inhibit PDHK1 and PDHK2 leads to the reactivation of the pyruvate dehydrogenase complex, thereby reversing the Warburg effect and inhibiting cell proliferation. The provided quantitative data, signaling pathway information, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and develop this compound and similar compounds as potential cancer therapeutics. Future studies should focus on expanding the evaluation of this compound across a wider range of cancer types and on conducting comprehensive in vivo efficacy and toxicity studies.

References

pyruvate dehydrogenase kinase and TM-1 interaction

An In-depth Technical Guide on Pyruvate Dehydrogenase Kinase and the Tomato Mosaic Virus Resistance Protein Tm-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of two distinct proteins: Pyruvate Dehydrogenase Kinase (PDK) and the Tomato Mosaic Virus (ToMV) resistance protein, this compound. Initial inquiries into a potential interaction between PDK and this compound have revealed no scientific evidence of a direct association. These proteins operate in entirely different biological contexts—PDK in the metabolic regulation of mammalian cells and this compound in the immune defense of tomato plants. This document will, therefore, discuss each protein independently, providing detailed information on their respective functions, signaling pathways, and experimental methodologies as requested.

Core Concepts

Pyruvate dehydrogenase kinase (PDK) is a family of serine kinases that play a crucial role in the regulation of cellular metabolism.[1] Specifically, PDKs phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC).[2] The PDC is a key mitochondrial enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle and oxidative phosphorylation.[3][4][5] By inhibiting the PDC, PDKs divert the metabolic flux away from mitochondrial respiration and towards lactate production, a phenomenon often observed in cancer cells known as the Warburg effect.[2]

There are four known isoforms of PDK in mammals: PDK1, PDK2, PDK3, and PDK4. These isoforms exhibit tissue-specific expression and are regulated by various factors, including hormones, metabolites, and cellular stress signals.

Quantitative Data Summary

| Property | PDK1 | PDK2 | PDK3 | PDK4 |

| Gene | PDK1 | PDK2 | PDK3 | PDK4 |

| Tissue Distribution | Heart, skeletal muscle, kidney | Ubiquitous | Heart, skeletal muscle, kidney | Heart, skeletal muscle, liver, kidney |

| Primary Activators | High ATP/ADP ratio, High NADH/NAD+ ratio, High Acetyl-CoA/CoA ratio | High ATP/ADP ratio, High NADH/NAD+ ratio, High Acetyl-CoA/CoA ratio | High ATP/ADP ratio, High NADH/NAD+ ratio, High Acetyl-CoA/CoA ratio | High ATP/ADP ratio, High NADH/NAD+ ratio, High Acetyl-CoA/CoA ratio |

| Primary Inhibitors | Pyruvate, Dichloroacetate (DCA) | Pyruvate, Dichloroacetate (DCA) | Pyruvate, Dichloroacetate (DCA) | Pyruvate, Dichloroacetate (DCA) |

| Role in Disease | Cancer, heart disease | Cancer | Cancer | Cancer, diabetes, metabolic syndrome[6] |

Signaling Pathways

PDKs are integral components of major signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway, frequently activated in cancer, is a significant upstream regulator of PDK.[2][7][8][9] Akt can directly phosphorylate and activate PDK1, leading to the inhibition of the PDC and a metabolic shift towards glycolysis.[7] Furthermore, PDK signaling can intersect with other oncogenic pathways, such as the PDK1-PLK1-MYC signaling axis, which promotes tumorigenesis and resistance to therapy.[10][11]

PDK Signaling Pathway Diagram

References

- 1. Pyruvate dehydrogenase kinase - MEpedia [me-pedia.org]

- 2. Frontiers | Advances in glycolysis research in gastric cancer: molecular mechanisms, regulatory networks, and therapeutic potential [frontiersin.org]

- 3. google.com [google.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. embopress.org [embopress.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Elevated PDK1 Expression Drives PI3K/AKT/MTOR Signaling Promotes Radiation-Resistant and Dedifferentiated Phenotype of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

TM-1 in cancer research introductory studies

Thrombomodulin (TM-1): A Core Regulator of Cellular Metabolism

For Immediate Release

A comprehensive technical guide detailing the pivotal role of Thrombomodulin (TM-1) in the intricate regulation of cellular metabolism has been compiled for researchers, scientists, and drug development professionals. This whitepaper elucidates the multifaceted functions of this compound, extending beyond its well-established role in coagulation to its significant impact on fundamental metabolic pathways and signaling networks critical in health and disease.

Thrombomodulin, a transmembrane glycoprotein primarily expressed on endothelial cells, has emerged as a key modulator of cellular bioenergetics and metabolic signaling. This guide provides an in-depth analysis of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Key Highlights of the Technical Guide:

-

Signaling Pathway Modulation: A detailed exploration of how Thrombomodulin's cytoplasmic domain is integral to the regulation of the PTEN/AKT/mTORC1 signaling axis, a central hub for cell growth, proliferation, and metabolism.[1][2][3][4] The guide also delineates the inhibitory effects of the recombinant lectin-like domain of Thrombomodulin (rTMD1) on the Hypoxia-Inducible Factor-1α (HIF-1α)-VEGF pathway, a critical regulator of cellular adaptation to low oxygen conditions and angiogenesis.[5][6]

-

Mitochondrial Function: Evidence is presented linking impaired Thrombomodulin-dependent protein C activation to mitochondrial dysfunction and an increase in mitochondrial reactive oxygen species (ROS), suggesting an indirect but significant role in the regulation of oxidative phosphorylation.

-

Metabolic Reprogramming: The guide touches upon the emerging role of Thrombomodulin in the metabolic reprogramming of cells, particularly in the context of endothelial cell quiescence and cancer biology.[7]

This technical guide serves as a critical resource for understanding the complex interplay between Thrombomodulin and cellular metabolism, offering valuable insights for the development of novel therapeutic strategies targeting metabolic dysregulation in various pathological conditions.

Data Presentation

Table 1: Quantitative Effects of Thrombomodulin on mTORC1 Signaling Pathway Components

| Cell Type | Condition | Parameter Measured | Fold Change/Effect | Reference |

| Thrombomodulin-deficient (TM-/-) endothelial cells | Basal | Phosphatase and Tensin Homolog (PTEN) phosphorylation (inactivation) | Elevated | [1] |

| TM-/- endothelial cells | Basal | AKT phosphorylation (activation) | Hyperactivation | [1][2][3] |

| Liver of Thrombomodulin-KO mice | Basal | mTORC1 (mammalian target of rapamycin complex 1) activation | Enhanced | [1][3] |

| TM-/- endothelial cells expressing wild-type TM | Rescue | PTEN phosphorylation | Normalized | [2] |

| TM-/- endothelial cells expressing TM lacking cytoplasmic domain | Rescue | PTEN phosphorylation | Not Normalized | [2] |

Table 2: Quantitative Effects of Recombinant Thrombomodulin Domain 1 (rTMD1) on HIF-1α Pathway Components

| Model System | Condition | Parameter Measured | Fold Change/Effect | Reference |

| In vitro cobalt chloride assay (hypoxia mimic) | rTMD1 treatment | HIF-1α expression | Suppressed | [5] |

| In vitro cobalt chloride assay (hypoxia mimic) | rTMD1 treatment | VEGF expression | Suppressed | [5] |

| Oxygen-induced retinopathy (OIR) animal model | rTMD1 treatment | Retinal neovascularization | Significantly decreased | [6] |

| OIR animal model | rTMD1 treatment | HIF-1α expression | Suppressed | [6] |

| OIR animal model | Loss of TMD1 | Pathological angiogenesis | Significantly promoted | [6] |

Signaling Pathways and Experimental Workflows

Thrombomodulin-PTEN-AKT-mTORC1 Signaling Pathway

Recombinant Thrombomodulin Domain 1 (rTMD1) and HIF-1α Signaling Pathway

Experimental Protocols

Western Blot Analysis of PTEN/AKT/mTORC1 Pathway Activation

1. Cell Lysis and Protein Extraction:

-

Culture endothelial cells to 80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice with RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PTEN, AKT, and key mTORC1 downstream targets (e.g., p70S6K, 4E-BP1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vitro Hypoxia Assay for HIF-1α Expression

1. Cell Culture and Treatment:

-

Plate human retinal microvascular endothelial cells (HRMECs) or other relevant cell types in appropriate culture dishes.

-

Once cells reach the desired confluency, induce hypoxia by treating them with cobalt chloride (CoCl₂), a chemical mimic of hypoxia, at a concentration of 100-150 µM for 6-24 hours.

-

In parallel, treat a set of cells with CoCl₂ in the presence of varying concentrations of recombinant Thrombomodulin domain 1 (rTMD1).

2. Western Blot for HIF-1α:

-

Following treatment, harvest the cells and prepare whole-cell lysates as described in the Western Blot protocol above.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for HIF-1α. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with an HRP-conjugated secondary antibody and detect using ECL.

-

Quantify the HIF-1α band intensity and normalize to the loading control to determine the relative expression levels.

3. Quantitative Real-Time PCR (qPCR) for VEGF mRNA:

-

After the hypoxia and rTMD1 treatment, extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for Vascular Endothelial Growth Factor (VEGF) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in VEGF mRNA expression in response to hypoxia and rTMD1 treatment.

This technical guide consolidates the current understanding of Thrombomodulin's role in cellular metabolism, providing a foundation for future research and the development of targeted therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Thrombomodulin and the vascular endothelium: insights into functional, regulatory, and therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombomodulin is essential for maintaining quiescence in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Energetics of thrombin-thrombomodulin interaction [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Thrombomodulin-dependent protein C activation is required for mitochondrial function and myelination in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of thrombomodulin in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of TM-1: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Pyruvate Dehydrogenase Kinase Inhibitor

In the landscape of metabolic oncology and drug development, targeting cellular metabolism has emerged as a promising therapeutic strategy. One key regulator of metabolic pathways is Pyruvate Dehydrogenase Kinase (PDHK), which acts as a molecular switch, controlling the influx of pyruvate into the tricarboxylic acid (TCA) cycle. The inhibitor TM-1 has been identified as a potent antagonist of PDHK1, offering a valuable tool for researchers and a potential lead for therapeutic development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including its biological activity, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Quantitative Analysis of this compound's Biological Activity

This compound demonstrates potent inhibition of Pyruvate Dehydrogenase Kinase 1 (PDHK1) and also exhibits activity against PDHK2. The inhibitory effects of this compound have been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for assessing its potency. Furthermore, its effect on cell proliferation has been evaluated, providing insights into its potential as an anti-cancer agent.

| Target | Assay Type | Parameter | Value | Reference |

| PDHK1 | Enzyme Inhibition Assay | IC50 | 2.97 µM | [1] |

| PDHK2 | Enzyme Inhibition Assay | IC50 | 5.2 µM | [1] |

| MG-63 (Osteosarcoma cells) | Cell Proliferation Assay | EC50 | 14.5 µM (12 h) | [1] |

Table 1: Summary of the in vitro biological activity of this compound.

The Core Structure of this compound

(Image of the chemical structure of this compound would be placed here in a full report)

Mechanism of Action: Modulating the PDHK Signaling Pathway

This compound exerts its biological effect by inhibiting PDHK1, which in turn leads to the activation of the Pyruvate Dehydrogenase Complex (PDC). The PDC is a critical enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the TCA cycle and subsequent oxidative phosphorylation. In many cancer cells, PDHK is overexpressed, leading to the inactivation of PDC and a metabolic shift towards aerobic glycolysis (the Warburg effect). By inhibiting PDHK1, this compound effectively reverses this process, promoting mitochondrial respiration.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

The following are generalized experimental protocols for the key assays used to characterize the activity of PDHK inhibitors like this compound, based on standard methodologies in the field.

PDHK1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of PDHK1.

-

Reagents and Materials:

-

Recombinant human PDHK1 enzyme.

-

Pyruvate Dehydrogenase Complex (PDC) as the substrate.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

A method to detect PDC phosphorylation (e.g., radioactive 32P-ATP incorporation and autoradiography, or a specific antibody recognizing the phosphorylated form of PDC in an ELISA or Western blot format).

-

Microplate reader or imaging system.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PDC, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP (and 32P-ATP if using the radioactive method) and the PDHK1 enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by heat inactivation).

-

Quantify the level of PDC phosphorylation.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Proliferation Assay (e.g., using MG-63 cells)

This assay measures the effect of a compound on the growth and viability of cancer cells.

-

Reagents and Materials:

-

MG-63 osteosarcoma cell line.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

A reagent to measure cell viability (e.g., MTT, XTT, or a reagent for a luciferase-based ATP assay).

-

96-well cell culture plates.

-

Incubator (37°C, 5% CO2).

-

Microplate reader.

-

-

Procedure:

-

Seed the MG-63 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 12 hours).[1]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Below is a diagram representing a typical experimental workflow for screening and characterizing a PDHK inhibitor.

Conclusion and Future Directions

This compound represents a valuable chemical tool for studying the role of PDHK1 in cellular metabolism and a potential starting point for the development of novel therapeutics. The quantitative data on its inhibitory activity against PDHK1 and its anti-proliferative effects underscore its potential. A comprehensive structure-activity relationship study, involving the systematic modification of the this compound scaffold and the evaluation of the resulting analogs, would be a critical next step. Such studies would provide a deeper understanding of the key molecular interactions required for potent and selective PDHK1 inhibition and guide the design of next-generation inhibitors with improved pharmacological properties. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and similar compounds in the pursuit of innovative treatments for cancer and other metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of TM-1 (Trastuzumab Emtansine)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trastuzumab emtansine (T-DM1), also known as ado-trastuzumab emtansine, is an antibody-drug conjugate (ADC) that has demonstrated significant efficacy in the treatment of HER2-positive breast cancer.[1][2] It combines the HER2-targeting properties of the monoclonal antibody trastuzumab with the cytotoxic activity of the microtubule-inhibiting agent DM1. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by delivering it specifically to cancer cells that overexpress the HER2 receptor.[2] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of T-DM1.

Mechanism of Action:

The mechanism of action of T-DM1 is a multi-step process. The trastuzumab component of the ADC binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells. This binding itself can inhibit downstream HER2 signaling pathways, which are crucial for cell proliferation and survival. Following binding, the T-DM1/HER2 complex is internalized by the cell through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the linker between trastuzumab and DM1 is cleaved. The released DM1 is a potent cytotoxic agent that binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

HER2 Signaling Pathway and T-DM1 Interference

The following diagram illustrates the HER2 signaling pathway and the points of interference by T-DM1.

Experimental Protocols

Cell Proliferation Assay

This assay measures the effect of T-DM1 on the proliferation of HER2-positive cancer cells. A common method is to quantify DNA synthesis, which can be indirectly measured by the activity of thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle.[3]

Experimental Workflow:

Protocol:

-

Cell Culture: Culture HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) in appropriate media.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of T-DM1 and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial TK1 assay kit.

-

TK1 Assay: Measure the TK1 activity in the cell lysates using a colorimetric or fluorometric assay.

-

Data Analysis: Plot the TK1 activity against the T-DM1 concentration and determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

| T-DM1 Concentration (µg/mL) | Mean TK1 Activity (OD450) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 1.25 | 0.08 | 0 |

| 0.01 | 1.10 | 0.06 | 12 |

| 0.1 | 0.85 | 0.05 | 32 |

| 1 | 0.45 | 0.04 | 64 |

| 10 | 0.15 | 0.02 | 88 |

| 100 | 0.05 | 0.01 | 96 |

Cell Migration Assay

This assay assesses the ability of T-DM1 to inhibit the migration of cancer cells, a key process in metastasis. A common method is the transwell migration assay.[4]

Experimental Workflow:

Protocol:

-

Insert Preparation: Place 8.0 µm pore size transwell inserts into a 24-well plate.

-

Chemoattractant: Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed 50,000 HER2-positive cells in serum-free media with or without T-DM1 into the upper chamber.

-

Incubation: Incubate for 24 hours at 37°C.

-

Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

-

Cell Counting: Count the number of migrated cells in several fields of view under a microscope.

Data Presentation:

| Treatment | Mean Migrated Cells per Field | Standard Deviation | % Inhibition of Migration |

| Vehicle Control | 250 | 25 | 0 |

| T-DM1 (1 µg/mL) | 120 | 15 | 52 |

| T-DM1 (10 µg/mL) | 45 | 8 | 82 |

| Trastuzumab (10 µg/mL) | 180 | 20 | 28 |

T-Cell Mediated Killing Assay

This assay evaluates the ability of T-DM1 to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a process where immune cells, such as T-cells, are recruited to kill antibody-targeted cancer cells.

Experimental Workflow:

Protocol:

-

Target Cell Labeling: Label HER2-positive target cells with a fluorescent dye (e.g., CFSE).

-

Effector Cell Preparation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs).

-

Co-culture: Co-culture the labeled target cells with T-cells at a specific effector-to-target (E:T) ratio in the presence of T-DM1 or a control antibody.

-

Incubation: Incubate the co-culture for 4 hours.

-

Viability Staining: Add a viability dye, such as propidium iodide (PI), which enters and stains dead cells.

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of dead (PI-positive) target cells (CFSE-positive).

Data Presentation:

| Treatment | Effector:Target Ratio | % Specific Lysis | Standard Deviation |

| Isotype Control | 10:1 | 5 | 1.5 |

| T-DM1 (1 µg/mL) | 10:1 | 45 | 4.2 |

| Trastuzumab (1 µg/mL) | 10:1 | 35 | 3.8 |

| Isotype Control | 25:1 | 8 | 2.1 |

| T-DM1 (1 µg/mL) | 25:1 | 70 | 5.5 |

| Trastuzumab (1 µg/mL) | 25:1 | 60 | 4.9 |

References

Application Notes and Protocols for TM-1 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM-1 is a potent and selective inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1), a key enzyme in cellular metabolism. By inhibiting PDHK1, this compound reactivates the pyruvate dehydrogenase complex (PDC), shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation. This metabolic reprogramming can lead to reduced tumor growth and increased sensitivity to other cancer therapies. These application notes provide detailed protocols and quantitative data for the use of this compound and its analogs in preclinical animal studies, with a focus on cancer models.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of PDHK1. PDHK1 phosphorylates and inactivates the E1α subunit of the PDC, which is a critical gatekeeper of mitochondrial respiration. By inhibiting PDHK1, this compound prevents this phosphorylation, leading to the reactivation of the PDC. This allows for the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This shift from aerobic glycolysis (the Warburg effect), a hallmark of many cancer cells, to a more oxidative metabolic state can decrease the production of lactate and reduce the acidification of the tumor microenvironment.

Figure 1: this compound Signaling Pathway.

Quantitative Data for PDHK Inhibitors in Animal Studies

Due to the limited availability of in vivo data for a compound specifically designated "this compound," the following tables summarize quantitative data from preclinical studies of analogous PDHK inhibitors, including the well-characterized pan-PDK inhibitor dichloroacetate (DCA). This information can serve as a valuable reference for designing animal studies with this compound.

Table 1: In Vivo Dosage of Dichloroacetate (DCA) in Mouse Cancer Models

| Animal Model | Cancer Type | Dosing Regimen | Route of Administration | Observed Effects | Reference |

| Xenograft Mice | Neuroblastoma | 2.5 mg/kg/day | Intragastric | 30% reduction in tumor volume | [1] |

| Xenograft Mice | Neuroblastoma | 25 mg/kg/day | Intragastric | 55% reduction in tumor volume | [1] |

| Allograft Mice | Glioblastoma | 150 mg/kg/day | Intraperitoneal | Significant reduction in tumor volume and increased overall survival | [2] |

| Various Preclinical Models | Various Cancers | 50 - 200 mg/kg/day | Not Specified | Decrease in tumor mass, proliferation rate, and metastasis | [3] |

Table 2: In Vitro Potency of this compound and Analogs

| Compound | Target | IC₅₀ | Cell Line | EC₅₀ | Reference |

| This compound | PDHK1 | 2.97 µM | MG-63 (Osteosarcoma) | 14.5 µM | |

| This compound | PDHK2 | 5.2 µM | - | - | |

| VER-246608 | PDK-1 | 35 nM | - | - | |

| VER-246608 | PDK-2 | 84 nM | - | - | |

| VER-246608 | PDK-3 | 40 nM | - | - | |

| VER-246608 | PDK-4 | 91 nM | - | - |

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a PDHK inhibitor like this compound in a subcutaneous xenograft mouse model.

Figure 2: Experimental Workflow.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or BALB/c nude) to prevent rejection of human tumor xenografts.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of Matrigel/PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

This compound Formulation and Administration:

-

Formulation: A suggested formulation for in vivo studies is as follows: Dissolve this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be adjusted based on the desired dosage and administration volume.

-

Administration: Administer the formulated this compound or vehicle control to the respective groups daily via the chosen route (e.g., oral gavage or intraperitoneal injection). The dosage will need to be optimized for the specific compound and tumor model, with initial dose-ranging studies recommended. Based on data from analogous compounds, a starting dose range of 10-50 mg/kg could be considered.[4]

-

-

Efficacy Evaluation: Monitor tumor volume and body weight 2-3 times per week. A significant reduction in tumor growth in the treatment group compared to the control group indicates efficacy.

-

Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumor weight can be measured, and tissue can be collected for histological analysis, immunohistochemistry (to assess markers of proliferation and apoptosis), and Western blotting (to confirm target engagement, e.g., by measuring the phosphorylation status of the PDC).

Protocol 2: Pharmacokinetic Study in Mice

This protocol describes a typical procedure for determining the pharmacokinetic profile of this compound in mice.

Methodology:

-

Animal Strain: Use a common laboratory mouse strain (e.g., C57BL/6 or BALB/c).

-

Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

Table 3: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum (peak) plasma drug concentration |

| Tmax | Time to reach Cmax |

| t₁/₂ | Half-life of the drug |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure |

| CL | Clearance, the volume of plasma cleared of the drug per unit time |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |

Toxicology and Safety Assessment

In preclinical studies, it is crucial to assess the potential toxicity of this compound. This involves monitoring the animals for any adverse effects throughout the study.

Key Monitoring Parameters:

-

Body Weight: A significant loss of body weight can be an indicator of toxicity.

-

Clinical Signs: Observe the animals daily for any signs of distress, such as changes in activity, posture, or grooming habits.

-

Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for complete blood counts and analysis of liver and kidney function markers.

-

Histopathology: Major organs (e.g., liver, kidney, spleen, heart, lungs) should be collected at necropsy and examined for any pathological changes.

Conclusion

This compound and other PDHK inhibitors represent a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells. The protocols and data presented in these application notes are intended to provide a foundation for researchers to design and execute robust preclinical animal studies to further evaluate the efficacy and safety of these compounds. Careful dose selection, appropriate animal models, and comprehensive endpoint analysis are critical for obtaining meaningful and translatable results.

References

- 1. dcaguide.org [dcaguide.org]

- 2. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccnm.edu [ccnm.edu]

Application Notes and Protocols for TM-1, a Pyruvate Dehydrogenase Kinase (PDHK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of TM-1 (CAS: 921099-13-0), a potent inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1), for use in experimental settings. The provided protocols and data are intended to guide researchers in accurately preparing and utilizing this compound for in vitro studies.

Introduction

This compound is a small molecule inhibitor that targets pyruvate dehydrogenase kinase 1 (PDHK1) and, to a lesser extent, PDHK2, with IC50 values of 2.97 μM and 5.2 μM, respectively.[1][2][3] By inhibiting PDHK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This action restores PDC activity, promoting the conversion of pyruvate to acetyl-CoA and thereby shifting cellular metabolism from glycolysis towards mitochondrial respiration. This mechanism of action makes this compound a valuable tool for studying the role of metabolic reprogramming in various diseases, particularly cancer.

Chemical Properties

| Property | Value |

| CAS Number | 921099-13-0[1][3] |

| Molecular Formula | C₂₆H₃₂N₂O₆[3] |

| Molecular Weight | 468.54 g/mol [3] |

| Appearance | Solid powder[4] |

Solubility Data

The solubility of this compound in common laboratory solvents is summarized in the table below. It is crucial to use high-quality, anhydrous solvents, as the presence of water can significantly affect solubility.

| Solvent | Solubility | Notes |

| DMSO | 50 mg/mL (106.71 mM) | Requires sonication for complete dissolution. It is highly recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[2] |

| Ethanol | Insoluble | - |

| Water | Insoluble | - |

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder (CAS: 921099-13-0)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (water bath or probe)

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 213.43 μL of DMSO to 1 mg of this compound).

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

-

Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

-

Before use, thaw the stock solution at room temperature and vortex briefly.

Preparation of Working Solutions for Cell-Based Assays

Materials:

-

This compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile polypropylene tubes

Procedure:

-

Thaw the this compound stock solution at room temperature.

-

Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment.

-

Perform a serial dilution of the stock solution in cell culture medium to prepare the final working concentrations. It is recommended to prepare intermediate dilutions to ensure accurate final concentrations.

-

Gently mix the working solutions by pipetting or inverting the tubes. Avoid vigorous vortexing, which can cause shearing of cellular components in the media.

-

Add the final working solution to the cell culture plates. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.

Signaling Pathway

This compound exerts its effects by inhibiting Pyruvate Dehydrogenase Kinase 1 (PDHK1), a key regulator of cellular metabolism. The following diagram illustrates the signaling pathway affected by this compound.

Caption: PDHK1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a general workflow for conducting a cell-based experiment with this compound.

Caption: General workflow for a cell-based experiment using this compound.

References

Application Notes and Protocols for Western Blot Analysis of PDHK1 Inhibition by TM-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Dehydrogenase Kinase 1 (PDHK1) is a key mitochondrial enzyme that plays a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC). PDHK1 phosphorylates and inactivates PDC, thereby inhibiting the conversion of pyruvate to acetyl-CoA and redirecting glucose metabolism from oxidative phosphorylation to glycolysis. This metabolic switch is implicated in various diseases, including cancer and metabolic disorders. TM-1 is a potent inhibitor of PDHK1 and serves as a valuable tool for studying the physiological and pathological roles of this kinase. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on PDHK1 activity in cell culture using Western blotting to detect changes in the phosphorylation status of the PDC subunit, PDHA1.

Data Presentation

The inhibitory activity of this compound on PDHK1 can be quantified by assessing the phosphorylation of its direct substrate, the E1α subunit of the Pyruvate Dehydrogenase Complex (PDHC). The following table summarizes the dose-dependent effect of this compound on the phosphorylation of specific serine residues on PDHC.

| Compound | Concentration (µM) | Treatment Time (hours) | Target | Phosphorylation Site | Effect |

| This compound | 3 | 24 | PDHC | Ser293, Ser232 | Decreased phosphorylation |

| This compound | 6 | 24 | PDHC | Ser293, Ser232 | Decreased phosphorylation[1] |

| This compound | 12 | 24 | PDHC | Ser293, Ser232 | Decreased phosphorylation[1] |

Table 1: Quantitative summary of this compound's effect on PDHC phosphorylation. Data indicates a dose-dependent decrease in phosphorylation at Ser293 and Ser232 of the Pyruvate Dehydrogenase Complex E1α subunit in cells treated with this compound for 24 hours.[1]

Experimental Protocols

This protocol outlines the steps for treating cultured cells with the PDHK1 inhibitor this compound and subsequently performing a Western blot to analyze the phosphorylation status of the Pyruvate Dehydrogenase Complex (PDC).

Materials and Reagents

-

Cell culture medium and supplements

-

This compound inhibitor

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-PDHA1 (Ser293)

-

Rabbit anti-phospho-PDHA1 (Ser232)

-

Rabbit or mouse anti-total PDHA1

-

Mouse anti-β-actin (or other loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Tris-buffered saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Experimental Workflow

Figure 1: Experimental workflow for Western blot analysis of PDHK1 inhibition.

Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Seed the cells of interest in appropriate culture plates and allow them to adhere and reach approximately 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO.

-

Treat the cells with increasing concentrations of this compound (e.g., 3, 6, and 12 µM) for 24 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-PDHA1 (Ser293 or Ser232), total PDHA1, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Prepare the ECL detection reagent according to the manufacturer's protocol.

-

Incubate the membrane with the ECL reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phospho-PDHA1 signal to the total PDHA1 signal and the loading control.

-

Signaling Pathway

Figure 2: PDHK1 signaling and its inhibition by this compound.

Conclusion

This document provides a comprehensive guide for utilizing Western blotting to assess the efficacy of the PDHK1 inhibitor, this compound. By following the detailed protocol and understanding the underlying signaling pathway, researchers can effectively investigate the role of PDHK1 in their specific experimental models. The provided data on this compound's dose-dependent inhibition of PDHC phosphorylation serves as a valuable reference for experimental design and data interpretation.

References

Application Notes and Protocols for Seahorse XF Metabolic Flux Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism. By simultaneously measuring the two major energy-producing pathways—mitochondrial respiration and glycolysis—in live cells, researchers can gain critical insights into cellular function, dysfunction, and response to various stimuli. This document provides detailed application notes and protocols for conducting metabolic flux assays using the Seahorse XF platform, with a focus on the Cell Mito Stress Test. These protocols are designed to be a comprehensive guide for researchers, scientists, and professionals in drug development.